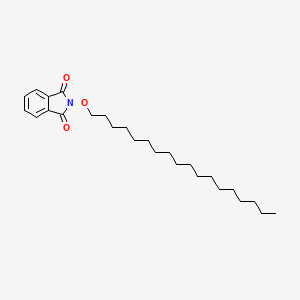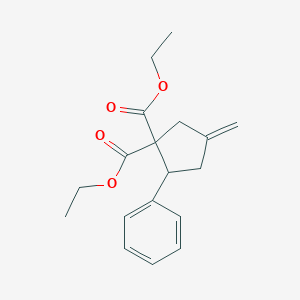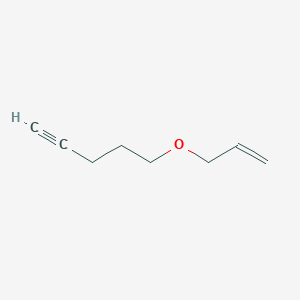
3H-Pyrazole-3,4-dicarboxylic acid, 4,5-dihydro-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrazole-3,4-dicarboxylic acid, 4,5-dihydro-, dimethyl ester: is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrazole-3,4-dicarboxylic acid, 4,5-dihydro-, dimethyl ester typically involves the reaction of pyrazole-3,4-dicarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization from a suitable solvent .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with efficient heat and mass transfer systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3H-Pyrazole-3,4-dicarboxylic acid, 4,5-dihydro-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole-3,4-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Pyrazole-3,4-dicarboxylic acid.
Reduction: Pyrazole-3,4-dicarbinol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, 3H-Pyrazole-3,4-dicarboxylic acid, 4,5-dihydro-, dimethyl ester is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities, including antifungal and antibacterial properties. It is used in the development of new antimicrobial agents .
Medicine: In medicinal chemistry, pyrazole derivatives are known for their pharmacological properties. This compound is explored for its potential as an anti-inflammatory, anticancer, and antiviral agent .
Industry: In the material science industry, the compound is used in the synthesis of advanced materials with specific properties, such as conductivity and stability .
Mechanism of Action
The mechanism of action of 3H-Pyrazole-3,4-dicarboxylic acid, 4,5-dihydro-, dimethyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Pyrazole-3,4-dicarboxylic acid: Similar structure but lacks the ester groups.
Pyrazole-3,5-dicarboxylic acid: Differently substituted pyrazole with carboxylic acid groups at positions 3 and 5.
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester: A related compound with different substituents.
Uniqueness: 3H-Pyrazole-3,4-dicarboxylic acid, 4,5-dihydro-, dimethyl ester is unique due to its specific ester groups, which impart distinct chemical and biological properties. These ester groups enhance its solubility and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
126416-42-0 |
|---|---|
Molecular Formula |
C7H10N2O4 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
dimethyl 4,5-dihydro-3H-pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C7H10N2O4/c1-12-6(10)4-3-8-9-5(4)7(11)13-2/h4-5H,3H2,1-2H3 |
InChI Key |
WJAGOCRHUZQRSG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN=NC1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14286678.png)
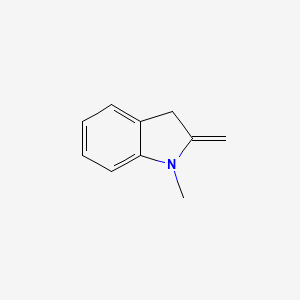
![Chloro(dimethyl)[4-(prop-1-en-2-yl)phenyl]silane](/img/structure/B14286682.png)
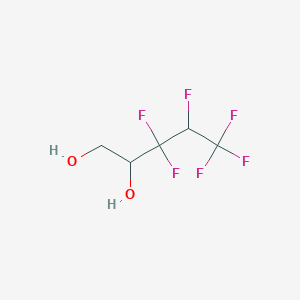

![[3-(Benzenesulfinyl)-3-chloropropyl]benzene](/img/structure/B14286690.png)
![2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride](/img/structure/B14286695.png)
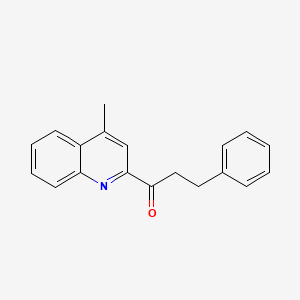
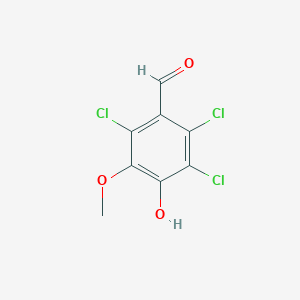

![{[3-(Benzenesulfonyl)-2-methoxyprop-1-en-1-yl]sulfanyl}benzene](/img/structure/B14286721.png)
